N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide is a complex organic compound that features a furan ring, a morpholine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide typically involves multiple steps:
Formation of the furan-2-yl intermediate: This can be achieved through the Vilsmeier-Haack reaction, where furan is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde.
Synthesis of the morpholinoethyl intermediate: This involves the reaction of morpholine with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions.
Coupling of intermediates: The furan-2-yl and morpholinoethyl intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The oxalamide group can be reduced to form the corresponding amine under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-benzylaminooxalamide
- N1-(2-(furan-2-yl)-2-piperidinoethyl)-N2-phenethyloxalamide
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenylacetamidooxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, the morpholine ring offers solubility and reactivity, and the oxalamide group allows for hydrogen bonding and complex formation .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-27-18)23-10-13-26-14-11-23/h1-7,12,17H,8-11,13-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWFZUVSVFAALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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